molecular formula C10H11BrFNO2 B13042798 Methyl(R)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl

Methyl(R)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl

Cat. No.: B13042798
M. Wt: 276.10 g/mol
InChI Key: IBLQSTIHNSRHRU-SECBINFHSA-N
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Description

Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is a synthetic organic compound with the molecular formula C10H11BrFNO2 It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amino group.

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Esterification: Formation of the methyl ester group.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Industrial methods often use continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylpropanoates .

Scientific Research Applications

Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate
  • Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate
  • Methyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate

Uniqueness

Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

IBLQSTIHNSRHRU-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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